![molecular formula C16H17FIN3O4 B1684321 Azd8330 CAS No. 869357-68-6](/img/structure/B1684321.png)
Azd8330
Descripción general
Descripción
AZD8330 is a selective allosteric MEK inhibitor . It is orally active and has an IC50 of 7 nM . AZD8330 blocks signal transduction pathways implicated in cancer cell proliferation and survival . It has shown tumor suppressive activity in multiple preclinical models of human cancer including melanoma, pancreatic, colon, lung, and breast cancers .
Molecular Structure Analysis
The molecular formula of AZD8330 is C16H17FIN3O4 . The average molecular weight is 461.23 Da . The structure of AZD8330 includes a pyridine ring substituted at position 3 by a carboxamide group .Chemical Reactions Analysis
AZD8330 is a novel, selective, non-ATP competitive MEK 1/2 inhibitor with an IC50 of 7 nM . It demonstrates sub-nanomolar potency in mechanistic (pERK) and low to sub-nanomolar potency in functional (proliferation) assays in MEK 1/2 inhibitor sensitive cell lines .Physical And Chemical Properties Analysis
AZD8330 is a solid substance . It is soluble in DMSO to 199.46 mM .Aplicaciones Científicas De Investigación
Cancer Cell Proliferation and Survival Inhibitor
AZD8330 is a potent, selective, orally active MEK inhibitor that blocks signal transduction pathways implicated in cancer cell proliferation and survival . It specifically inhibits mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation .
Tumor Suppressive Activity
AZD8330 has shown tumor suppressive activity in multiple preclinical models of human cancer including melanoma, pancreatic, colon, lung, and breast cancers . This makes it a potential candidate for the treatment of these types of cancers.
Preclinical Evaluation
In preclinical evaluations, AZD8330 demonstrated impressive efficacy at low doses in rodent models of cancer . Doses as low as 0.4 mg/kg once daily were sufficient for > 80% tumor growth inhibition in the Calu-6 nude rat xenograft model .
Pharmacokinetics
In pharmacokinetic studies, the high permeability, low predicted hepatic Cl and solubility of AZD8330 translates to high %F and long plasma half-life in rat and dog, 63 and 77% and 10 and 11 hours, respectively following oral administration .
Mecanismo De Acción
Target of Action
AZD8330, also known as ARRY-424704 or ARRY-704, is a potent, selective, and orally active MEK inhibitor . The primary target of AZD8330 is the mitogen-activated protein kinase kinase 1 (MEK1) . MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth . Constitutive activation of this pathway has been implicated in many cancers .
Mode of Action
AZD8330 specifically inhibits MEK1, resulting in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation . By blocking the signal transduction pathways implicated in cancer cell proliferation and survival, AZD8330 has shown tumor suppressive activity in multiple preclinical models of human cancer .
Biochemical Pathways
The biochemical pathway primarily affected by AZD8330 is the RAS/RAF/MEK/ERK signaling pathway . This pathway plays critical roles in cellular proliferation, survival, differentiation, and motility . Inhibition of MEK1 by AZD8330 disrupts this pathway, leading to the inhibition of growth factor-mediated cell signaling and tumor cell proliferation .
Pharmacokinetics
It is known that azd8330 is orally active, suggesting it has good bioavailability
Result of Action
The inhibition of MEK1 by AZD8330 results in the disruption of growth factor-mediated cell signaling, leading to the inhibition of tumor cell proliferation . This has shown to have tumor suppressive activity in multiple preclinical models of human cancer, including melanoma, pancreatic, colon, lung, and breast cancers .
Safety and Hazards
Direcciones Futuras
AZD8330 has shown potential in the prophylaxis of osteoarthritis . It has been found to alleviate osteoarthritis progression by inhibiting the RIP1-associated necrosis signaling pathway . Furthermore, AZD8330 might hold potential in the management of inflammation within the realm of osteoarthritis treatment .
Propiedades
IUPAC Name |
2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FIN3O4/c1-9-7-11(15(23)20-25-6-5-22)14(21(2)16(9)24)19-13-4-3-10(18)8-12(13)17/h3-4,7-8,19,22H,5-6H2,1-2H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVIPRMPFNTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FIN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235986 | |
Record name | AZD-8330 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AZD8330 specifically inhibits mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers. | |
Record name | AZD-8330 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
CAS RN |
869357-68-6 | |
Record name | AZD-8330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869357686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-8330 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-8330 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-fluoro-4-iodophenyl)amino]-1,6-dihydro-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-3-pyridinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-8330 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4990BOZ66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.